Trestolone

Catalog No.
S007220
CAS No.
3764-87-2
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trestolone

CAS Number

3764-87-2

Product Name

Trestolone

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1

InChI Key

YSGQGNQWBLYHPE-CFUSNLFHSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Synonyms

17-hydroxy-7-methyl-4-estren-3-one, 7 alpha-methyl-19-nortestosterone, 7-methyl-19-nortestosterone, 7alpha-methyl-19-nortestosterone, HMEO, MENT steroid, trestolone

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O

Description

The exact mass of the compound Trestolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Postcoital - Contraceptives, Postcoital, Hormonal - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trestolone, also known as Methylbolone or Metribolone, is a synthetic anabolic-androgenic steroid (AAS) that has been the subject of some scientific research, although it is not currently approved for human use by any major regulatory agency []. Due to its potential health risks, most research on Trestolone has focused on its effects in animal models or on understanding its mechanisms of action.

Pharmacological Effects

Trestolone exhibits strong anabolic and androgenic properties. Studies have shown that Trestolone can promote muscle growth and increase muscle mass in animals []. It is believed to do this by binding to the androgen receptor and stimulating protein synthesis in muscle cells. Trestolone's androgenic properties are also significant, and may be responsible for virilization effects such as facial hair growth and a deepening of the voice in males [].

Potential Risks and Side Effects

Due to its strong androgenic properties, Trestolone is also associated with a number of potential health risks. These can include:

  • Increased risk of cardiovascular disease
  • Liver damage
  • Increased risk of prostate cancer
  • Mood swings and aggression

Trestolone, also known as 7α-methyl-19-nortestosterone, is a synthetic anabolic-androgenic steroid developed primarily for potential use in male hormonal contraception and androgen replacement therapy. This compound is a derivative of nandrolone, characterized by a methyl group at the C7α position, which enhances its androgenic properties. Trestolone has not been marketed for medical use but has shown significant promise in clinical studies, particularly for inducing temporary infertility in males by inhibiting the release of luteinizing hormone and follicle-stimulating hormone .

Typical of steroids, including:

  • Acetylation: The formation of trestolone acetate involves the acetylation of trestolone, enhancing its bioavailability.
  • Reduction: Trestolone can be reduced to various metabolites, which may exhibit differing biological activities.
  • Hydroxylation: Hydroxylation reactions can modify the steroid structure, affecting its potency and interaction with androgen receptors.

The chemical formula for trestolone is C₁₉H₂₈O₂, and it has a molar mass of approximately 288.431 g/mol .

Trestolone exhibits potent androgenic activity and acts as an antagonist to the hypothalamic-pituitary-gonadal axis. Its primary mechanism involves:

  • Inhibition of Gonadotropins: Trestolone significantly reduces the secretion of luteinizing hormone and follicle-stimulating hormone, leading to decreased testosterone production and impaired spermatogenesis .
  • Anabolic Effects: It promotes muscle growth and strength gains, making it attractive for performance enhancement in sports contexts.

The compound's anabolic-to-androgenic ratio is reported to be higher than that of testosterone, suggesting enhanced muscle-building capabilities with potentially fewer androgenic side effects .

Trestolone can be synthesized through several methods. One common approach involves:

  • Starting Material: Dehydronandrolone acetate.
  • Reagents: Methylmagnesium chloride is typically used to introduce the methyl group at the C7α position.
  • Reaction Conditions: The reaction generally requires anhydrous conditions and careful temperature control to avoid side reactions.

Alternative synthesis routes may involve different starting materials or reagents to achieve similar structural modifications .

Trestolone has several potential applications:

  • Hormonal Male Contraception: Its ability to inhibit gonadotropin release makes it a candidate for male contraceptive methods.
  • Androgen Replacement Therapy: It may serve as a treatment for men with low testosterone levels.
  • Research Tool: Trestolone is utilized in scientific studies to explore androgen receptor interactions and metabolism .

Research indicates that trestolone interacts with various biological systems:

  • Androgen Receptors: Trestolone binds effectively to androgen receptors, exhibiting high affinity compared to other steroids.
  • Metabolic Pathways: Studies have shown that trestolone metabolites can be detected in urine, although their excretion patterns are short-lived .
  • Drug Interactions: Co-administration with other drugs may increase risks such as edema when combined with corticosteroids like betamethasone phosphate .

Trestolone shares structural similarities with several anabolic-androgenic steroids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaAnabolic ActivityAndrogenic ActivityUnique Features
NandroloneC₁₉H₂₈O₂ModerateLowLess potent than trestolone
TestosteroneC₁₉H₂₄O₃HighHighNatural hormone; broader physiological effects
DihydrotestosteroneC₁₉H₂₄O₂ModerateVery HighMore potent androgenic effects
MethenoloneC₁₉H₂₄O₃ModerateLowLess water retention compared to trestolone

Trestolone stands out due to its higher anabolic-to-androgenic ratio and its specific application in male contraception, making it distinct among synthetic steroids .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

UNII

40P3287I94

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in contraception and male hormonal deficiencies/abnormalities.

MeSH Pharmacological Classification

Contraceptives, Postcoital, Hormonal

Mechanism of Action

Trestolone is a potent inhibitor of the release of the luteinizing hormone (LH) and follicle stimulating hormone (FSH). As spermatogenesis requires both testosterone and FSH, it is impaired by the reduction in FSH caused by trestolone as well as the reduction in LH, and subsequent reduction in testosterone.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3764-87-2

Wikipedia

Trestolone

Dates

Modify: 2024-02-18
Walton MJ, Kumar N, Baird DT, Ludlow H, Anderson RA: 7alpha-methyl-19-nortestosterone (MENT) vs testosterone in combination with etonogestrel implants for spermatogenic suppression in healthy men. J Androl. 2007 Sep-Oct;28(5):679-88. Epub 2007 Apr 25. [PMID:17460095]
Ramachandra SG, Ramesh V, Krishnamurthy HN, Kumar N, Sundaram K, Hardy MP, Rao AJ: Effect of chronic administration of 7alpha-methyl-19-nortestosterone on serum testosterone, number of spermatozoa and fertility in adult male bonnet monkeys (Macaca radiata). Reproduction. 2002 Aug;124(2):301-9. [PMID:12141943]

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